N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
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Overview
Description
N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a complex organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a pyrrolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-tert-butylaniline with a suitable pyrrolo[3,4-d]pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: Another compound with a tert-butyl group attached to a pyrimidine core.
tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: A structurally related compound with similar chemical properties.
Uniqueness
Its tert-butyl group provides steric hindrance, affecting its chemical behavior and interactions .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-17(2,3)13-4-6-14(7-5-13)20-16(22)21-9-12-8-18-11-19-15(12)10-21/h4-8,11H,9-10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMZWUAZQPVGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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